molecular formula C23H34N4O B11358048 N-[2-(azepan-1-ylmethyl)-1-ethyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(azepan-1-ylmethyl)-1-ethyl-1H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No.: B11358048
M. Wt: 382.5 g/mol
InChI Key: KSCCOYXKELZUNS-UHFFFAOYSA-N
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Description

N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole ring, an azepane ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions where a suitable azepane derivative reacts with an intermediate benzodiazole compound.

    Attachment of the Cyclohexane Carboxamide Group: This step involves the reaction of the benzodiazole-azepane intermediate with cyclohexanecarboxylic acid or its derivatives, often using coupling agents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced benzodiazole or azepane derivatives.

    Substitution: Substituted benzodiazole compounds with various functional groups.

Scientific Research Applications

N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways.

    Pathways Involved: It could modulate neurotransmitter release or inhibit specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(AZEPAN-1-YL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE: shares similarities with other benzodiazole derivatives and azepane-containing compounds.

Uniqueness

    Structural Uniqueness: The combination of a benzodiazole ring, azepane ring, and cyclohexane carboxamide group is unique and contributes to its distinct chemical and biological properties.

    Functional Uniqueness: Its potential bioactivity and applications in various fields make it a compound of significant interest.

Properties

Molecular Formula

C23H34N4O

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(azepan-1-ylmethyl)-1-ethylbenzimidazol-5-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H34N4O/c1-2-27-21-13-12-19(24-23(28)18-10-6-5-7-11-18)16-20(21)25-22(27)17-26-14-8-3-4-9-15-26/h12-13,16,18H,2-11,14-15,17H2,1H3,(H,24,28)

InChI Key

KSCCOYXKELZUNS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCCC4

Origin of Product

United States

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